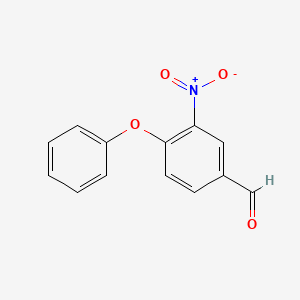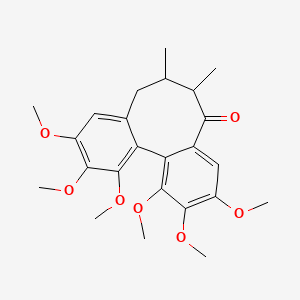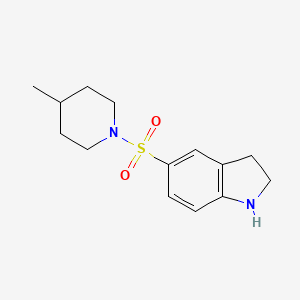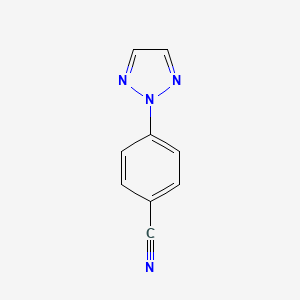
2-(Cyclopropylmethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethyl)azetidine is a cyclic amine compound that belongs to the azetidine class. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound has shown promising biological activity and is being investigated for its potential use in various fields, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)azetidine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Another method involves the thermal and silver-catalyzed [2+2] cycloadditions of imines to methylenecyclopropane derivatives, resulting in 2-alkoxyazetidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of azetidines involve optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2-(Cyclopropylmethyl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of azetidines is driven by the considerable ring strain, making them highly reactive under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
2-(Cyclopropylmethyl)azetidine has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for synthesizing more complex molecules. In biology and medicine, it is being explored for its potential as a bioactive compound with applications in drug discovery and development . Additionally, its unique reactivity makes it useful in polymerization and as a chiral template in various industrial processes .
作用機序
The mechanism of action of 2-(Cyclopropylmethyl)azetidine is primarily driven by its ring strain and the presence of the nitrogen atom in the four-membered ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds: Similar compounds to 2-(Cyclopropylmethyl)azetidine include other azetidines and aziridines. Azetidines are more stable than aziridines due to their lower ring strain, making them easier to handle and more versatile in synthetic applications .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other azetidines. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC名 |
2-(cyclopropylmethyl)azetidine |
InChI |
InChI=1S/C7H13N/c1-2-6(1)5-7-3-4-8-7/h6-8H,1-5H2 |
InChIキー |
NQHPJMRDVVXFGY-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12111328.png)
![4,5,6,9,10,11-Hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene](/img/structure/B12111335.png)






![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate](/img/structure/B12111381.png)

![1,4-Dihydropyrrolo[3,2-b]pyrrole](/img/structure/B12111405.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)

